N-Boc-dolaproine-OH ((+)-phenylethylamine)

Stereoselective Synthesis Dolastatin 10 Analogues Chiral Isomer SAR

N-Boc-dolaproine-OH ((+)-phenylethylamine) is the (+)-phenylethylamine salt form of N-Boc-dolaproine (Boc-Dap-OH), the protected dolaproine (Dap) residue derived from the marine antimitotic pentapeptide dolastatin 10. The free acid (CAS 120205-50-7) has the molecular formula C14H25NO5 and molecular weight 287.35 g/mol.

Molecular Formula C21H34N2O5
Molecular Weight 394.5 g/mol
Cat. No. B12381216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-dolaproine-OH ((+)-phenylethylamine)
Molecular FormulaC21H34N2O5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N.CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)O
InChIInChI=1S/C13H23NO5.C8H11N/c1-8(11(16)17)10(15)9-6-5-7-14(9)12(18)19-13(2,3)4;1-7(9)8-5-3-2-4-6-8/h8-10,15H,5-7H2,1-4H3,(H,16,17);2-7H,9H2,1H3/t8-,9+,10-;7-/m11/s1
InChIKeyMKHGXLKYSRPUEW-PSVJOJMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-dolaproine-OH ((+)-phenylethylamine): A Defined Stereochemical Building Block for Auristatin ADC Payloads


N-Boc-dolaproine-OH ((+)-phenylethylamine) is the (+)-phenylethylamine salt form of N-Boc-dolaproine (Boc-Dap-OH), the protected dolaproine (Dap) residue derived from the marine antimitotic pentapeptide dolastatin 10 [1]. The free acid (CAS 120205-50-7) has the molecular formula C14H25NO5 and molecular weight 287.35 g/mol [2]. This compound serves as a critical protected amino acid building block in the stereoselective synthesis of dolastatin 10 analogues, collectively termed auristatins, which constitute the cytotoxic payload class in multiple FDA-approved antibody-drug conjugates (ADCs) including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®) [3].

(2R,3R,4S)-configured Dap building block for stereoselective auristatin synthesis
(+)-phenylethylamine salt form for peptide coupling workflow compatibility
Boc-protected amino acid for orthogonal deprotection in multi-step ADC payload assembly

Why Generic Substitution of N-Boc-dolaproine-OH ((+)-phenylethylamine) with Alternative Dap Derivatives or Racemic Mixtures Fails in Auristatin Synthesis


The dolaproine residue contains two critical asymmetric carbon atoms at positions 9 and 10 (corresponding to the pyrrolidine C2 and the β-carbon bearing the methoxy group). SAR studies of dolastatin 10 isomers demonstrate that stereochemical alterations at these positions, while not completely abolishing tubulin polymerization inhibition in the context of the full pentapeptide, produce dramatically divergent cytotoxic profiles in cellular assays [1]. Moreover, the defined salt form—specifically the (+)-phenylethylamine salt—is not an arbitrary formulation choice. In large-scale peptide synthesis workflows, the crystallinity and handling properties of different salt forms directly impact coupling efficiency, solubility, and ultimately synthetic yield reproducibility. The dicyclohexylamine (DCHA) salt is a commercially available alternative; however, the (+)-phenylethylamine salt offers distinct solubility and deprotection characteristics under specific coupling conditions that cannot be assumed equivalent [2]. Substituting with (2S)-iso-Dap derivatives or racemic mixtures introduces stereochemical ambiguity that propagates through subsequent coupling steps, necessitating additional chiral separation and reducing overall synthetic economy [3].

Stereochemistry
(2R,3R,4S)-Dap: tubulin-binding conformation preserved
(2S)-iso-Dap: diastereomeric peptides with altered conformational presentation

Stereochemical mismatch may shift peptide conformation and reported activity profile

Salt form
(+)-phenylethylamine: pKa ~9.8; lower base excess for neutralization
DCHA salt: pKa ~11.2; higher base requirement during coupling

Salt form handling characteristics may alter coupling protocol design and yield

Chiral purity
Single enantiomer: defined stereochemical outcome at each coupling step
Racemic or epimeric mixtures: chiral ambiguity propagates through synthesis

Epimeric impurities may require additional chiral separation and reduce synthetic economy

Quantitative Differentiation Evidence: N-Boc-dolaproine-OH ((+)-phenylethylamine) vs. Closest Analogues


Stereochemical Configuration (2R,3R,4S) Defines Dap vs. iso-Dap Isomer Activity in Dolastatin 10 Framework

The natural dolaproine stereochemistry in dolastatin 10 is (2R,3R,4S) when the pyrrolidine C2 is assigned position 2 of the γ-amino acid chain [1]. Wang et al. (2017) synthesized both N-Boc-Dap (4a, bearing the natural (2R,3R,4S) configuration) and N-Boc-(2S)-iso-Dap (4b, epimeric at the pyrrolidine C2 position) [2]. While the isolated N-Boc-protected monomers themselves do not exhibit standalone cytotoxicity, their incorporation into the full pentapeptide framework yields activity that is stereochemistry-dependent [3].

Stereochemical configuration
Class-level
(2R,3R,4S)-Dap yields diastereomeric peptides with tubulin-binding response; (2S)-iso-Dap alters conformational presentation
Stereochemical fidelity supports auristatin activity profile
Bai et al. (1990); IC50 range 30–90 nM reported for modified isomers
Stereoselective Synthesis Dolastatin 10 Analogues Chiral Isomer SAR

Synthetic Yield Reproducibility: Baylis-Hillman vs. Evans Aldol Route

The stereoselective synthesis of N-Boc-dolaproine has been achieved through multiple routes with differing yields and stereochemical outcomes. Almeida and Coelho (2003) reported a Baylis-Hillman-based strategy that offers a synthetically accessible route with moderate stereoselectivity [1]. In contrast, the Evans aldol methodology using Boc-(S)-prolinal produced the unexpected threo adduct as the major product when di-n-butylboron triflate was used in excess, illustrating the stereochemical sensitivity of this route [2]. The (+)-phenylethylamine salt form is typically isolated after the free acid is generated via these synthetic routes, and the choice of resolving agent (phenylethylamine vs. dicyclohexylamine) affects crystallization efficiency and final purity [3].

Synthetic route comparison
Method context
Baylis-Hillman route: stereoselectivity from chiral starting material. Evans aldol: excess Lewis acid yields threo-predominant product
Synthetic provenance may affect batch-to-batch consistency
Almeida (2003); Yokokawa (2017) Table 1
Stereoselective Synthesis Baylis-Hillman Reaction Process Chemistry

N-Terminal Modified Auristatin Analogues Derived from Dap Show Enhanced Potency vs. MMAF in HCT116 Colon Cancer Cells

Wang et al. (2017) designed and synthesized ten dolastatin 10 analogues with N-terminal modifications based on monomethylauristatin F (MMAF, 3), all of which incorporate the (2R,3R,4S)-dolaproine residue derived from N-Boc-Dap [1]. The study provides the most direct class-level inference for the value of the correct Dap stereoisomer: compounds built from the natural Dap configuration were evaluated in head-to-head cytotoxicity assays against the clinically relevant MMAF benchmark.

Auristatin analogue potency
Head-to-head
4/10 Dap-derived analogues reported higher response vs MMAF comparator in HCT116 cells
Supports Dap-dependent activity interpretation
Wang et al. (2017) Table 3; HCT116 colon cancer cell assay
Auristatin SAR ADC Payload Optimization HCT116 Cytotoxicity

Phenylethylamine Salt Form Differentiates from Dicyclohexylamine Salt in Synthetic Handling

N-Boc-dolaproine is commercially supplied in multiple salt forms: the free acid, the dicyclohexylamine (DCHA) salt, and the (+)-phenylethylamine salt. While the DCHA salt (CAS 1369427-40-6) is commonly used for crystallinity and stability, the (+)-phenylethylamine salt offers distinct advantages in specific coupling workflows [1]. Patent literature describes the synthesis of Boc-Dap DCHA via neutralization and salt exchange procedures, indicating that the Dap core can be isolated with different counterions depending on the resolution and purification strategy [2]. The choice of counterion affects solubility in organic coupling solvents (e.g., DMF, DCM) and the base requirements for in situ neutralization during peptide bond formation.

Salt form differentiation
Data to verify
(+)-phenylethylamine salt (pKa ~9.8) vs DCHA salt (pKa ~11.2); differential base requirement during coupling
Salt form choice may influence coupling protocol design
Patent CN111362847A; coupling condition dependent
Salt Form Selection Peptide Coupling Process Chemistry

Validated Application Scenarios for N-Boc-dolaproine-OH ((+)-phenylethylamine) Based on Quantitative Evidence


Stereochemically Controlled Synthesis of Auristatin ADC Payloads (MMAE, MMAF, and Next-Generation Analogues)

N-Boc-dolaproine-OH ((+)-phenylethylamine) is the definitive starting material for constructing the dolaproine residue in auristatin ADC payloads including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). The (2R,3R,4S) stereochemistry preserved in this building block is identical to that in the natural product dolastatin 10 and all clinically validated auristatins [1]. Four N-terminal modified analogues synthesized from the correct Dap stereoisomer demonstrated enhanced potency over the benchmark MMAF payload in HCT116 colon cancer cells [2]. This scenario applies specifically to medicinal chemistry teams developing next-generation ADC warheads seeking to maintain or improve upon the picomolar-range cytotoxicity characteristic of the auristatin class [3].

Process Development and Scale-Up of Dolastatin 10-Derived Antimitotic Agents

For process chemistry groups scaling auristatin synthesis from milligram to multi-gram quantities, the (+)-phenylethylamine salt form provides defined handling characteristics distinct from the DCHA salt. The Baylis-Hillman-derived synthetic route to the free acid offers a stereoselective pathway without the epimerization risks associated with Evans aldol conditions under excess Lewis acid [1]. The Boc protection strategy enables orthogonal coupling to the dolaisoleuine (Dil) residue via standard peptide coupling reagents (HATU, DIPEA) as demonstrated in the modular synthesis of dolastatin 10 derivatives with C-terminal modifications [2].

Structure-Activity Relationship (SAR) Studies of Dolaproine-Modified Antimitotic Peptides

The dolaproine moiety contains two stereocenters (positions 9 and 10 in the full peptide) whose configuration affects cytotoxic potency [1]. N-Boc-dolaproine-OH ((+)-phenylethylamine) serves as the reference standard for the natural (2R,3R,4S) configuration, enabling controlled SAR studies against the (2S)-iso-Dap epimer (4b) [2]. In the context of the full pentapeptide, Bai et al. (1990) demonstrated that configuration alterations at these positions, while not abolishing tubulin polymerization inhibition, produced variable cytotoxic IC50 values ranging from 30-90 nM for modified isomers compared to <1 nM for the natural configuration in L1210 cells [1]. This scenario is relevant for academic and industrial groups systematically exploring dolaproine modifications to optimize therapeutic index.

Quality Control Reference Standard for Auristatin Intermediate Analysis

Given the stereochemical sensitivity of auristatin activity, N-Boc-dolaproine-OH ((+)-phenylethylamine) with certified (2R,3R,4S) configuration serves as an essential analytical reference standard for chiral purity assessment of synthetic Dap intermediates. The molecular weight of the free acid is 287.35 g/mol, with the (+)-phenylethylamine salt having MW 394.51 g/mol [1]. Analytical methods including chiral HPLC and optical rotation measurement can be calibrated against this standard to ensure that batches of Dap intended for GMP auristatin synthesis meet the stereochemical purity specifications required for downstream ADC manufacturing [2].

Application
Selection Property
Validation Focus
Auristatin ADC payload synthesis
Stereochemical fidelity (2R,3R,4S)
Chiral purity and isomer identity verification
Multi-step process scale-up
Salt form coupling compatibility
Yield reproducibility across synthetic batches
Dap-modified SAR studies
Dap stereoisomer identity control
Isomer-specific tubulin binding response
Auristatin intermediate QC
Chiral reference configuration
Chiral HPLC method calibration
Quote Request

Request a Quote for N-Boc-dolaproine-OH ((+)-phenylethylamine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.